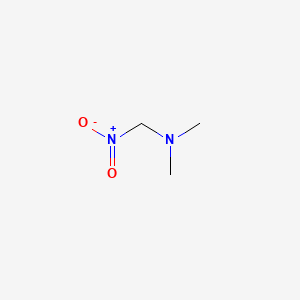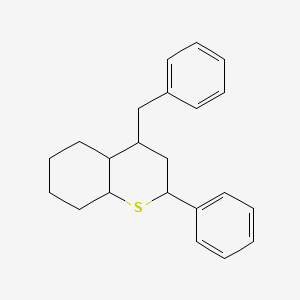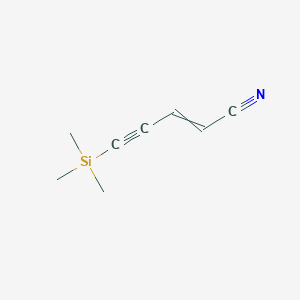
5-(Trimethylsilyl)pent-2-en-4-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylsilyl)pent-2-en-4-ynenitrile is an organic compound with the molecular formula C8H11NSi. It contains a trimethylsilyl group attached to a pent-2-en-4-ynenitrile backbone. This compound is notable for its unique structure, which includes a nitrile group, a double bond, and a triple bond, making it a versatile building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile typically involves the hydrolysis of corresponding zirconocene aza-metallacycles in toluene. The reaction is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over activated aluminum oxide columns .
Industrial Production Methods
The use of zirconocene aza-metallacycles and hydrolysis in toluene can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trimethylsilyl)pent-2-en-4-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Trimethylsilyl)pent-2-en-4-ynenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(Trimethylsilyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the double and triple bonds provide sites for electrophilic addition and cycloaddition reactions. These interactions facilitate the formation of various products and intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Trimethylsilylpent-2-en-4-yne: Similar structure but lacks the nitrile group.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains additional phenyl and aniline groups.
Uniqueness
5-(Trimethylsilyl)pent-2-en-4-ynenitrile is unique due to its combination of a nitrile group, a double bond, and a triple bond, which provides a versatile platform for various chemical reactions. This combination is not commonly found in similar compounds, making it a valuable building block in organic synthesis .
Eigenschaften
CAS-Nummer |
54599-65-4 |
|---|---|
Molekularformel |
C8H11NSi |
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
5-trimethylsilylpent-2-en-4-ynenitrile |
InChI |
InChI=1S/C8H11NSi/c1-10(2,3)8-6-4-5-7-9/h4-5H,1-3H3 |
InChI-Schlüssel |
PFWOHJKIAVVHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
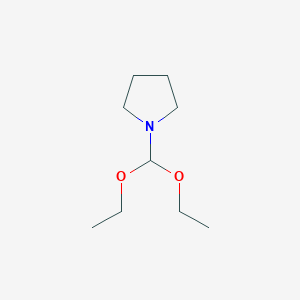
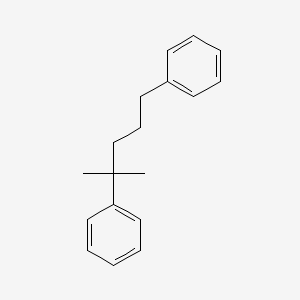
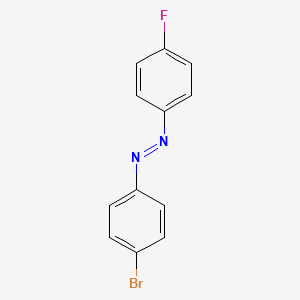
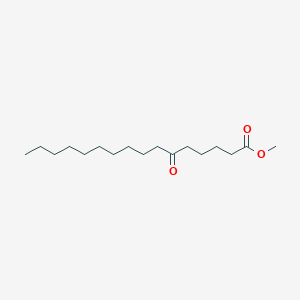
![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
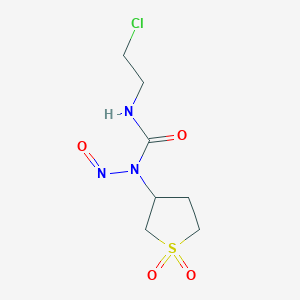

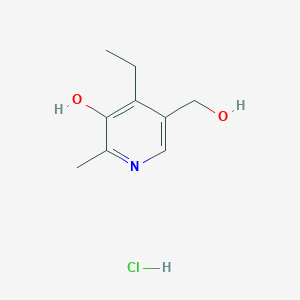
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
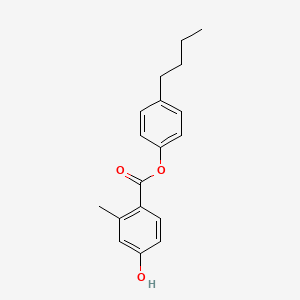
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
